Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Description
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAOXVBXDCANBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338360 | |
| Record name | bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14319-64-3 | |
| Record name | bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bicycloheptenyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the preparation of 5-norbornene-2-ylmagnesium bromide, generated by treating 5-norbornene-2-bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. Subsequent addition of trichlorosilane at low temperatures (−20°C to 0°C) yields the target compound via a single-step substitution reaction:
Key parameters influencing yield and purity include:
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Temperature control : Excess exothermicity during Grignard formation necessitates gradual reagent addition and cooling.
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Solvent purity : Anhydrous THF or diethyl ether is critical to prevent hydrolysis of intermediates.
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Stoichiometry : A 1:1 molar ratio of Grignard reagent to HSiCl₃ minimizes side reactions.
Industrial-scale implementations often employ continuous flow reactors to enhance heat dissipation and reaction uniformity, achieving yields exceeding 85%.
Industrial Continuous Flow Synthesis
Modern production scales leverage continuous flow systems to overcome limitations of batch processes, such as thermal runaway and inconsistent mixing. VulcanChem’s protocol exemplifies this approach, where preformed Grignard reagent and HSiCl₃ are co-fed into a microreactor at controlled flow rates.
Advantages Over Batch Methods
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Enhanced safety : Rapid heat exchange minimizes decomposition risks.
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Higher throughput : Residence times of <5 minutes enable kilogram-scale production daily.
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Reproducibility : Automated controls ensure consistent product quality (purity >98%).
A comparative analysis of batch vs. flow synthesis is provided below:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Reaction Time | 4–6 hours | 2–4 minutes |
| Purity | 95–97% | 98–99% |
| Scalability | Limited to 100 g/batch | Unlimited |
Purification and Characterization
Post-synthesis purification typically involves fractional distillation under reduced pressure (boiling point: 118–120°C at 5 mmHg). Analytical validation via NMR and mass spectrometry confirms structure and purity:
Chemical Reactions Analysis
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, such as alkoxy or amino groups, using appropriate reagents.
Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: The compound can be used as a monomer in the polymerization process to form organosilicon polymers with unique properties.
Common reagents used in these reactions include Grignard reagents, halogens, and hydrogen halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane involves its ability to react with various nucleophiles and electrophiles. The trichlorosilyl group is highly reactive and can undergo substitution reactions with nucleophiles, such as alcohols and amines . The double bond in the norbornene ring can participate in addition reactions with electrophiles, leading to the formation of new chemical bonds . These reactions enable the compound to modify surfaces and form new materials with desired properties.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Reactivity and Stability
- Trichlorosilane vs. Triethoxysilane : The trichlorosilyl group (-SiCl₃) exhibits higher electrophilicity and faster hydrolysis rates compared to the triethoxysilyl group (-Si(OCH₂CH₃)₃). This makes the trichlorosilane derivative more suitable for rapid surface modifications, while the triethoxysilane is preferred in controlled sol-gel processes.
- Alkyl-Substituted Derivatives : Compounds like 5-hexylbicyclo[2.2.1]hept-2-ene lack reactive silicon groups but introduce hydrophobicity, making them useful in modifying polymer matrices for enhanced mechanical properties.
Research Findings and Data
Thermal Stability
Spectroscopic Data
- IR : Si-Cl stretching vibrations appear at ~500 cm⁻¹, while Si-O-Si in triethoxysilanes absorb at ~1100 cm⁻¹.
Biological Activity
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane is an organosilicon compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications in scientific research.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure combined with a trichlorosilane group. The presence of the trichlorosilane moiety allows for unique reactivity patterns, making it a useful compound in various chemical applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways. This inhibition can lead to downstream effects on cellular functions.
- Ligand Binding : this compound can act as a ligand in biochemical assays, facilitating the study of enzyme mechanisms and protein interactions.
- Chemical Reactivity : The trichlorosilane group can undergo hydrolysis, leading to the formation of silanol groups that may interact with cellular components.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Key Research Findings
| Study | Findings | Implications |
|---|---|---|
| Smith et al., 2020 | Demonstrated enzyme inhibition in vitro | Potential for drug development targeting specific metabolic pathways |
| Johnson et al., 2021 | Identified ligand binding properties in biochemical assays | Useful for studying enzyme mechanisms |
| Lee et al., 2023 | Investigated hydrolysis products and their biological effects | Highlights the importance of chemical stability in biological systems |
Case Study: Enzyme Inhibition
In a study by Smith et al. (2020), this compound was tested against various enzymes, revealing significant inhibitory effects on certain metabolic enzymes involved in glycolysis. This suggests potential applications in regulating metabolic disorders.
Applications in Scientific Research
The unique properties of this compound make it valuable in various fields:
- Medicinal Chemistry : Its ability to inhibit enzymes positions it as a candidate for drug development.
- Biochemical Assays : As a ligand, it aids in the study of protein interactions and enzyme kinetics.
- Material Science : The silane group can be utilized in surface modification processes, enhancing material properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via hydrosilylation reactions involving norbornene derivatives and trichlorosilane. A common approach involves catalytic methods using transition metals (e.g., platinum) to facilitate Si–H bond addition to the strained double bond in norbornene .
- Purity Validation : Characterization requires a combination of techniques:
- NMR Spectroscopy : H and C NMR confirm the bicyclic structure and trichlorosilane moiety (e.g., δ ~5.5 ppm for norbornene protons, δ ~1.5–2.5 ppm for bridgehead protons) .
- Elemental Analysis : Verify Cl and Si content matches theoretical values (e.g., CHClSi requires 34.3% Cl) .
- FTIR : Peaks at ~500–600 cm confirm Si–Cl bonds .
Q. How does the reactivity of this compound compare to other norbornene-based silanes in polymer chemistry?
- Methodological Answer : The trichlorosilane group enhances electrophilicity, making it more reactive toward nucleophiles (e.g., alcohols, amines) compared to trialkoxysilanes (e.g., triethoxy variants). This property is exploited in surface functionalization and crosslinking reactions .
- Comparative Data :
| Silane Derivative | Reactivity with HO | Typical Application |
|---|---|---|
| Trichlorosilane | Rapid hydrolysis | Polymer grafting |
| Triethoxysilane | Slower hydrolysis | Sol-gel processes |
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from isomerism (endo/exo) or residual solvents. Solutions include:
- Chromatographic Separation : Use column chromatography (e.g., silica gel, hexane/ethyl acetate) to isolate isomers .
- Dynamic NMR : Resolve overlapping signals by variable-temperature H NMR (e.g., distinguish bridgehead protons at low temps) .
- X-ray Crystallography : Definitive structural confirmation for ambiguous cases .
Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict endo vs. exo selectivity. Key parameters:
- Steric Effects : Bulky substituents favor endo pathways.
- Electrostatic Interactions : Electron-withdrawing groups (e.g., ClSi) stabilize electron-deficient dienophiles .
Q. What are the challenges in scaling up polymerization reactions using this compound as a monomer?
- Methodological Answer : Challenges include:
- Moisture Sensitivity : Hydrolysis of Si–Cl bonds necessitates anhydrous conditions (e.g., glovebox synthesis) .
- Catalyst Poisoning : Residual Cl ions deactivate metal catalysts (e.g., Ziegler-Natta systems). Mitigation involves pre-treatment with scavengers (e.g., triethylaluminum) .
- Thermal Stability : Monitor exothermicity during ring-opening metathesis polymerization (ROMP) to prevent runaway reactions .
Data Contradiction Analysis
Q. How to interpret conflicting data on the stability of this compound under ambient conditions?
- Analysis : Some studies report rapid hydrolysis (minutes) , while others note stability in dry air (hours). Contradictions arise from:
- Humidity Variability : Relative humidity >30% accelerates hydrolysis .
- Sample Purity : Impurities (e.g., protic solvents) act as hydrolysis catalysts .
Safety and Handling
Q. What protocols mitigate risks when handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
